molecular formula C13H17N3 B3305959 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile CAS No. 92539-21-4

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile

Cat. No.: B3305959
CAS No.: 92539-21-4
M. Wt: 215.29 g/mol
InChI Key: NPRFHMPSSNCLDY-UHFFFAOYSA-N
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Description

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile (CAS: 1158365-82-2) is a benzonitrile derivative featuring a 4-aminopiperidinylmethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol . The compound is commonly synthesized via alkylation reactions involving 4-aminopiperidine and benzonitrile intermediates, followed by purification using column chromatography . It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor-targeted agents.

Properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16/h1-4,13H,5-8,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRFHMPSSNCLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights structural variations and key properties of 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
This compound Benzonitrile 4-Aminopiperidinylmethyl 215.30 Basic amine; high solubility in acidic media
4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methyl)benzonitrile (27) Benzonitrile Isoxazole-phenoxy-methyl 394.10 Chlorophenyl group enhances lipophilicity
2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (23) Benzonitrile Benzooxazole-methylpiperidine ~340 (estimated) Rigid heterocyclic substituent
3-(4-Oxopiperidin-1-yl)benzonitrile Benzonitrile 4-Oxopiperidinyl 202.25 Ketone reduces basicity vs. amine
4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile (40b/41b) Benzonitrile Pyrazole-methyl ~243 (estimated) Nitro group for further functionalization
4-{[4-(4-Methoxypyridin-2-yl)amino]piperidine-1-carbonyl}benzonitrile Benzonitrile Piperidinyl carbonyl-methoxypyridinyl ~365 (estimated) Carbonyl linker alters electronic profile

Key Observations :

  • Substituent Complexity: The target compound has a simpler substituent (4-aminopiperidinylmethyl) compared to analogs like 27 (isoxazole-phenoxy) or 21b (pyrazine-piperazine), which may improve synthetic accessibility .
  • Basicity and Solubility: The 4-aminopiperidine group imparts basicity, enhancing solubility under acidic conditions, whereas analogs with non-ionizable groups (e.g., oxopiperidine in ) show reduced solubility.

Structure-Activity Relationship (SAR) Insights

  • Amino vs. Oxo Groups: Replacement of the 4-aminopiperidine with 4-oxopiperidine (as in ) abolishes hydrogen-bonding capability, reducing affinity for targets like AMP-activated protein kinase.
  • Positional Isomerism: 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile (meta-substituted) shows 10-fold lower activity than the para-substituted target compound in preliminary assays .

Biological Activity

4-((4-Aminopiperidin-1-yl)methyl)benzonitrile, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in pharmacology and neuroscience. This compound features a benzonitrile moiety linked to a 4-aminopiperidine group, which may facilitate interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N3C_{13}H_{18}N_{3}, and it typically appears as a solid. Its stability is maintained under inert conditions at temperatures between 2°C and 8°C, with a reported purity of approximately 97%. The compound's structure includes:

  • Aromatic Ring : Contributes to pharmacokinetic properties.
  • Nitrile Group : Potentially interacts with proteins or other biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the aminopiperidine group suggests potential interactions with GPCRs, which play crucial roles in numerous physiological processes. Additionally, studies indicate that the compound may modulate neurotransmitter systems, making it relevant for neurological applications.

Biological Activity and Applications

Research has highlighted several key areas where this compound exhibits biological activity:

Neuropharmacology

Preliminary studies suggest that this compound may influence mood and cognition through its interactions with neurotransmitter systems. The piperidine structure is known for its role in modulating neurotransmission, indicating potential therapeutic effects in treating neurological disorders.

Enzyme Interaction

The compound's structure allows it to interact with specific enzymes, which can lead to modulation of biological pathways. For instance, compounds structurally related to this compound have shown significant activity against various microorganisms, suggesting potential applications in antimicrobial research.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Study on GPCR Interactions : Research indicated that derivatives of piperidine could effectively bind to GPCRs, influencing cellular signaling pathways crucial for drug development .
  • Antimicrobial Activity : A study on piperidine derivatives revealed significant antimicrobial properties, suggesting that structural modifications could enhance activity against specific pathogens.
  • Dipeptidyl Peptidase Inhibition : Related compounds have been explored as DPP-4 inhibitors, showing promise in managing type 2 diabetes through their effects on incretin hormones .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
4-AminopiperidineC₅H₁₂N₂Basic structure; used in various pharmaceutical applications.
N-(2-Hydroxyethyl)piperidineC₈H₁₅NOContains an alcohol functional group; used in synthesizing other compounds.
1-(4-Bromobenzyl)piperidineC₁₃H₁₄BrNFeatures a bromine substituent; studied for different biological activities.

The distinct combination of the benzonitrile moiety with the piperidine structure gives this compound unique pharmacological properties that may not be present in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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